

# Spectroscopic Profile of 1-Chloroethyl Chloroformate: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloroethyl chloroformate

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Chloroethyl chloroformate** (CAS No. 50893-53-3), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

## Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **1-Chloroethyl chloroformate**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **1-Chloroethyl chloroformate** exhibits two distinct signals, corresponding to the methine and methyl protons. The data presented was obtained in a deuterated chloroform (CDCl<sub>3</sub>) solvent.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.452	Quartet (q)	5.8	-CH(Cl)-
1.879	Doublet (d)	5.8	-CH <sub>3</sub>

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in deuterated chloroform ( $\text{CDCl}_3$ ).

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	-CH(Cl)-
Data not available in search results	-CH <sub>3</sub>
Data not available in search results	-C(O)O-

Note: Specific chemical shift values for the  $^{13}\text{C}$  NMR spectrum of **1-Chloroethyl chloroformate** were not available in the provided search results.

## Table 3: Infrared (IR) Spectroscopy Peak List

The infrared spectrum of **1-Chloroethyl chloroformate** reveals characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.<sup>[2]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in search results	C=O stretch (chloroformate)
Data not available in search results	C-O stretch
Data not available in search results	C-Cl stretch
Data not available in search results	C-H stretch/bend

Note: A specific list of IR absorption peaks for **1-Chloroethyl chloroformate** was not available in the provided search results.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for obtaining NMR and IR

spectra of liquid samples like **1-Chloroethyl chloroformate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 5-20 mg of **1-Chloroethyl chloroformate** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solvent should be of high purity to avoid extraneous signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any particulate matter, which can degrade the quality of the spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
- Cap the NMR tube securely.

### 2. Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
- For  $^1\text{H}$  NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. Proton decoupling is generally employed to simplify the spectrum and improve signal-to-noise.

### 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR;  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid):

- Place a small drop of **1-Chloroethyl chloroformate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Ensure there are no air bubbles trapped in the film.

### 2. Data Acquisition:

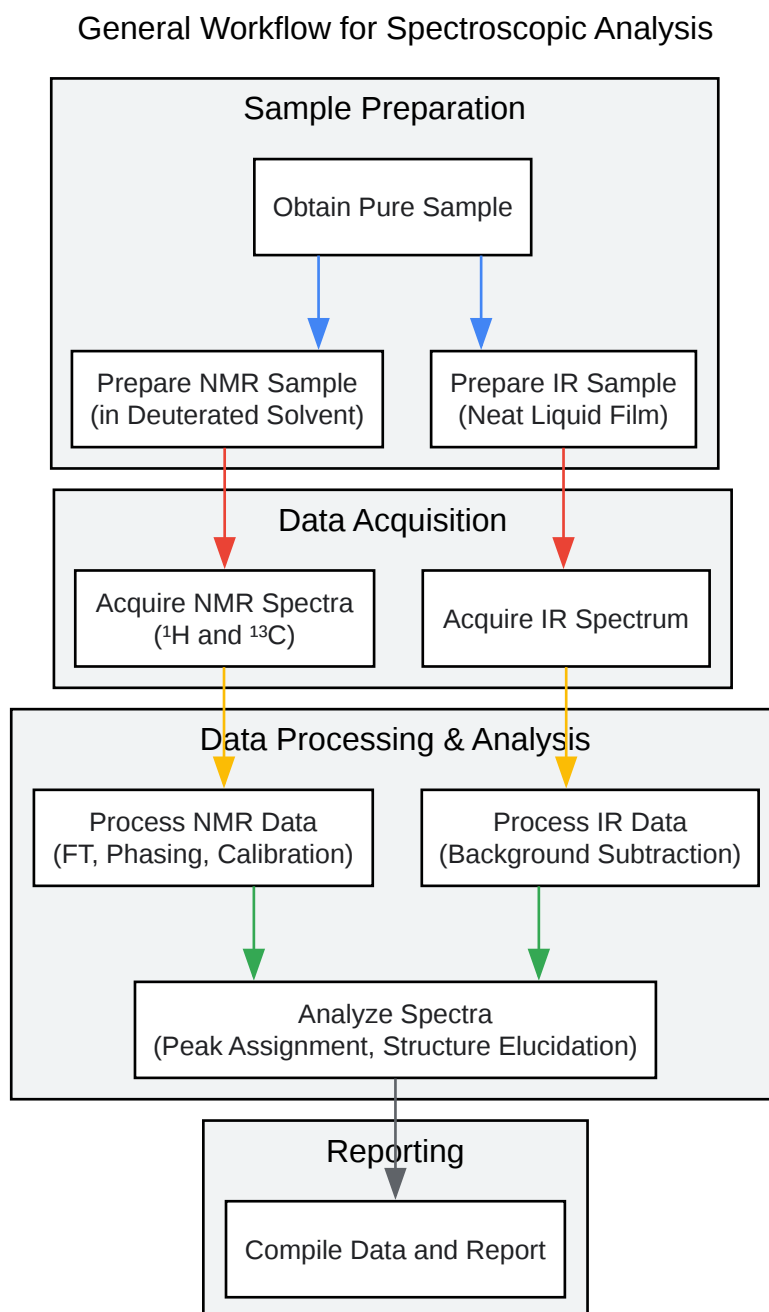
- Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
- Acquire the sample spectrum over the desired wavenumber range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- Co-add multiple scans to improve the signal-to-noise ratio.

### 3. Data Processing:

- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Chloroethyl chloroformate**.



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Caption: General Workflow for Spectroscopic Analysis.

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## References

- 1. 1-Chloroethyl chloroformate(50893-53-3) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. α-Chloroethyl chloroformate [webbook.nist.gov]
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